2-(Phenylsulfonyl)benzonitrile 2-(Phenylsulfonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 54737-49-4
VCID: VC7980288
InChI: InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

2-(Phenylsulfonyl)benzonitrile

CAS No.: 54737-49-4

Cat. No.: VC7980288

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenylsulfonyl)benzonitrile - 54737-49-4

Specification

CAS No. 54737-49-4
Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 2-(benzenesulfonyl)benzonitrile
Standard InChI InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H
Standard InChI Key UZQXUSQOIXIJTE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N

Introduction

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 2-(phenylsulfonyl)benzonitrile is 2-(benzenesulfonyl)benzonitrile, reflecting the sulfonyl group bridging the benzene and benzonitrile moieties. Its molecular formula is C₁₃H₉NO₂S, with a molecular weight of 255.28 g/mol (calculated from PubChem data for analogous structures) .

Structural Features

The compound comprises:

  • A benzonitrile core (C₆H₄CN) with a sulfonyl group (-SO₂-) at the 2-position.

  • A phenyl group attached to the sulfonyl moiety, creating a planar, electron-deficient aromatic system.

X-ray crystallography data for related sulfonyl benzonitriles suggest a dihedral angle of ~60° between the benzene and benzonitrile rings, optimizing steric and electronic interactions .

Synthetic Methodologies

Organocatalytic [3+3] Benzannulation

A regioselective route to sulfonyl benzonitriles involves the reaction of α,β-unsaturated aldehydes (e.g., cinnamaldehyde) with 4-arylsulfonyl-2-butenenitriles under pyrrolidine catalysis .

Reaction Mechanism

  • Iminium Activation: The aldehyde forms an iminium intermediate with pyrrolidine, enhancing electrophilicity.

  • Conjugate Addition: The sulfonyl butenenitrile undergoes Michael addition at the C3 position, avoiding steric clashes with the phenylsulfonyl group.

  • Cyclization and Aromatization: Sequential H-shifts, aldol condensation, and oxidative aromatization yield the benzonitrile product .

Optimization Parameters

  • Catalyst: 20–30 mol% pyrrolidine.

  • Solvent: Chloroform (yield: 77–86%).

  • Temperature: 40°C (optimal for rate and yield) .

Physicochemical Properties

Computational Descriptors (PubChem)

PropertyValue
Molecular Weight255.28 g/mol
Exact Mass255.035 Da
Topological PSA65.5 Ų
LogP2.85 (predicted)
Hydrogen BondingAcceptors: 3; Donors: 0

Spectroscopic Data

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.1 ppm), with sulfonyl-linked CH₂ protons at δ 4.2–4.5 ppm (for methylene-bridged analogs) .

  • IR: Strong absorptions at 2230 cm⁻¹ (C≡N), 1350/1150 cm⁻¹ (SO₂ asym/sym stretch) .

Functional Applications

Serine Hydrolase Inhibition

Sulfonyl acrylonitriles, including benzonitrile derivatives, inhibit enzymes like PME-1 (Protein Phosphatase Methylesterase-1) and APEH (Acyl-Peptide Hydrolase) .

Structure-Activity Relationships (SAR)

  • Sulfonyl Group: Critical for binding to catalytic serine residues.

  • Nitrile Moiety: Acts as an electrophilic warhead, forming covalent adducts with active-site nucleophiles .

Inhibitor Potency

CompoundPME-1 IC₅₀APEH IC₅₀
MB51 (2)10.8 μM6.2 μM
Optimized<1 μM>50 μM

Selectivity is enhanced by introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring .

Future Directions

  • Synthetic Expansion: Developing enantioselective variants of the [3+3] benzannulation for chiral benzonitrile synthesis.

  • Therapeutic Exploration: Optimizing pharmacokinetic properties for neurodegenerative disease targets (e.g., Alzheimer’s) .

  • Material Science: Investigating sulfonyl benzonitriles as ligands in coordination polymers for catalytic applications .

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